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molecular formula C13H9NOS B018476 Dibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 3159-07-7

Dibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No. B018476
M. Wt: 227.28 g/mol
InChI Key: RTERDTBXBYNZIS-UHFFFAOYSA-N
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Patent
US07214793B2

Procedure details

2-(2-aminophenylsulfuryl)benzoic acid (30 g, 0.122 mol) obtained in Example 5, sulfuric acid (0.15 g), and xylene (100 ml) were placed into a 0.5 L reactor, and then refluxed at 145–150° C. for six hours. The resultants were cooled to room temperature, after which the produced solid was filtered and washed with methanol. The solid was dried under reduced pressure, to give 10H-dibenzo[b,f][1,4]thiazepin-11-one (25.3 g), as the yield of 91%.
Name
2-(2-aminophenylsulfuryl)benzoic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:11]1[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13](O)=[O:14])(=O)=O.S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1>[CH:16]1[C:12]2[C:13](=[O:14])[NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[S:8][C:11]=2[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
2-(2-aminophenylsulfuryl)benzoic acid
Quantity
30 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0.15 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 145–150° C. for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
after which the produced solid was filtered
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=C1C(NC1=C(S2)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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